5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one backbone, which contribute to its unique chemical properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavonoid precursors and glycosyl donors.
Glycosylation Reaction: The key step involves the glycosylation of the flavonoid core with a glycosyl donor under acidic or basic conditions. Common reagents include glycosyl halides and glycosyl trichloroacetimidates.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid core is achieved through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Large-scale batch reactors are used to carry out the glycosylation and hydroxylation reactions.
Continuous Flow Reactors: Continuous flow reactors can be employed for efficient and scalable synthesis.
Purification and Isolation: Industrial-scale purification techniques, including crystallization and large-scale chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid core using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Reduced flavonoid derivatives.
Substitution Products: Halogenated or alkylated flavonoid derivatives.
Scientific Research Applications
5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its antioxidant and anti-inflammatory properties in biological systems.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one involves:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Luteolin: A flavonoid with potent anti-inflammatory and neuroprotective properties.
Uniqueness
5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability compared to other flavonoids .
Properties
IUPAC Name |
5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRENMLJKIZWCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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